molecular formula C8H10N4 B1681260 Terephthalamidine CAS No. 15411-54-8

Terephthalamidine

Cat. No. B1681260
CAS RN: 15411-54-8
M. Wt: 162.19 g/mol
InChI Key: UNMMLGAPDZGRJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Terephthalamidine was synthesized and tested preclinically in the late 1950’s and early 1960’s . In a study, a terephthalamidine molecule firstly reacted with an aromatic aldehyde to form a Schiff base . The reaction followed the nucleophilic addition reaction mechanism between primary amine and ketone .


Molecular Structure Analysis

Terephthalamidine has a molecular formula of C8H10N4 . Its average mass is 162.192 Da and its mono-isotopic mass is 162.090546 Da .


Physical And Chemical Properties Analysis

Terephthalamidine has a molecular formula of C8H10N4 . Its average mass is 162.192 Da and its mono-isotopic mass is 162.090546 Da .

Scientific Research Applications

DNA Interaction and Biological Complex Formation

Terephthalamidine, a derivative of phthalanilide compounds, is known for its ability to reversibly bind to the minor groove of the DNA double helix without intercalating DNA. This unique interaction suggests potential applications in gene therapy and molecular biology, where precise DNA targeting is crucial. Furthermore, Terephthalamidine's capability to form ionic complexes with various biological components, including nucleic acids, proteins, and lipids, highlights its potential in developing novel drug delivery systems or as a tool in structural biology studies to understand complex biological interactions Terephthalamidine.

Environmental Bioremediation

Research on terephthalate-degrading methanogenic consortia has shed light on the biological degradation of terephthalate (TA), a compound structurally related to Terephthalamidine, in wastewater treatment. The discovery of genes belonging to Pelotomaculum species involved in TA degradation through various biochemical pathways underscores the potential of biotechnological applications in environmental remediation. These findings can inform the development of more efficient methods for treating industrial wastewater containing terephthalate derivatives, thereby mitigating environmental pollution Lykidis et al., 2011.

Advanced Material Science

The study on the adsorptive removal of dyes using iron terephthalate (MOF-235), a metal-organic framework material related to Terephthalamidine, demonstrates the material's high adsorption capacity for cleaning contaminated water. This research highlights the significance of such compounds in developing new materials for water purification technologies, potentially addressing global challenges of water pollution and scarcity Haque et al., 2011.

Energy Storage

The exploration of sodium terephthalate as an organic anode material for sodium-ion batteries represents a significant advancement in energy storage technologies. These findings illustrate the potential of Terephthalamidine-related compounds in creating more sustainable and efficient energy storage solutions, crucial for the advancement of renewable energy technologies and electric vehicles Park et al., 2012.

Chemical Recycling

The chemical recycling of polyethylene terephthalate (PET), which involves the breakdown of PET into its monomers, including terephthalic acid, a compound related to Terephthalamidine, underscores the importance of such research in addressing the global plastic waste problem. By developing effective methods for PET recycling, scientists are contributing to more sustainable manufacturing practices and reducing the environmental impact of plastic waste Karayannidis & Achilias, 2007.

Safety And Hazards

Terephthalamidine was dropped from clinical trials due to severe and unusual neurotoxicity . Despite the observation of responses, the compounds were dropped because of severe and unusual neurotoxicity .

Future Directions

More recently, terephthalamidine has been screened for antitumor activity and chosen for further clinical investigation by the NCI’s Project for the Review of Old Drugs (P.R.O.D.) because of its novel structure and spectrum of preclinical activity . The current availability of a plasma assay for the drug permits further study of its clinical pharmacokinetics and pharmacodynamics and, perhaps, the development of improved scheduling strategies .

properties

IUPAC Name

benzene-1,4-dicarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H3,9,10)(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMMLGAPDZGRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165538
Record name Terephthalamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terephthalamidine

CAS RN

15411-54-8
Record name 1,4-Benzenedicarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15411-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terephthalamidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terephthalamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diamidinobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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